molecular formula C19H22N2O B2836989 (E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide CAS No. 478039-34-8

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Cat. No. B2836989
M. Wt: 294.398
InChI Key: FEJVJOUIEKCFIG-VAWYXSNFSA-N
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Description

The compound “(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide” is an organic compound that contains a quinoline group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid that is used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate, and the manufacture of trypanocides .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for “(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Quinolines can undergo reactions such as halogenation, nitration, sulfonation, and many others .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline include a boiling point of 237°C, a melting point of -15°C, and a density of 1.093 g/mL at 25°C .

Scientific Research Applications

Lithiation and Side-Chain Substitution

Research by Smith et al. (2003) on the lithiation and side-chain substitution of 3-alkyl-1H-quinoxalin-2-ones, closely related to quinoline derivatives, highlights methods for modifying quinoxalin-2-ones to create various substituted derivatives. This approach could be applicable for the functionalization or modification of "(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide" to enhance its properties for specific scientific applications (Smith, El‐Hiti, & Mahgoub, 2003).

Synthesis and NMR Spectra of Quinolinyl-Propiophenones

Gawinecki et al. (1999) explored the synthesis of quinolinyl-propiophenones, demonstrating the chemical versatility of quinoline derivatives. Their work, focusing on the NMR spectra of these compounds, indicates the potential for "(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide" in analytical chemistry or material science, due to its structural similarity (Gawinecki, Kolehmainen, Ośmiałowski, Palkovic, & Nissinen, 1999).

Photoinduced and N-bromosuccinimide-mediated Cyclization

Li et al. (2013) described a method for synthesizing quinoxalin-2(1H)-ones through photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides. This research could indicate potential routes for photolithographic or photochemical applications of similar compounds, including "(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide" (Li, Wang, Yang, Wu, & Zhang, 2013).

Hydrodenitrogenation of Quinoline

Lee et al. (1993) investigated the hydrodenitrogenation of quinoline over Mo2N, which relates to the transformation of nitrogen-containing heterocycles. This research might suggest applications in catalysis or environmental remediation for similar quinoline compounds (Lee, Abe, Reimer, & Bell, 1993).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. In general, quinoline and its derivatives should be handled with care as they can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions in the study of quinoline and its derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .

properties

IUPAC Name

(E)-N-cyclohexyl-N-methyl-3-quinolin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-21(17-8-3-2-4-9-17)19(22)12-11-15-13-16-7-5-6-10-18(16)20-14-15/h5-7,10-14,17H,2-4,8-9H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJVJOUIEKCFIG-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide

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